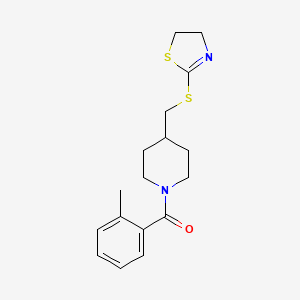

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone

Description

Properties

IUPAC Name |

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2OS2/c1-13-4-2-3-5-15(13)16(20)19-9-6-14(7-10-19)12-22-17-18-8-11-21-17/h2-5,14H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMABBMZHVLTYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=NCCS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone typically involves the reaction of a thiazole derivative with a piperidine derivative under specific conditions. One common method involves the use of hydrazonoyl halides as precursors, which react with various thiazole derivatives in the presence of ethanol and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The piperidine ring may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound shares structural motifs with other small-molecule receptor modulators, particularly androgen receptor (AR) antagonists. Below is a comparative analysis based on available evidence:

Key Findings from Structural Comparisons

Piperidine vs.

Thioether vs. Sulfonyl Linkers : The thioether in the target compound is less polar than the sulfonyl group in Compound 13, which could influence pharmacokinetics (e.g., half-life, CNS penetration).

Heterocyclic Moieties: The 4,5-dihydrothiazole in the target compound is a partially saturated heterocycle, offering distinct electronic properties compared to the aromatic isoxazole in Compound 14. This may alter hydrogen-bond acceptor/donor profiles .

Hypothetical Activity Comparison

While Compound 13 is explicitly an AR antagonist, the target compound’s activity remains unverified in the provided evidence.

- The dihydrothiazole’s reduced aromaticity (vs. isoxazole), which may weaken π-π interactions with receptor residues.

- sulfonyl), which could enhance metabolic stability in vivo.

Biological Activity

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(o-tolyl)methanone , also referred to by its CAS number 1396874-90-0, is a complex organic molecule that features a piperidine ring, a thiazole moiety, and an aromatic methanone group. This unique structure suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 394.6 g/mol. The presence of various functional groups, including thiazole and piperidine, is significant in determining its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2OS3 |

| Molecular Weight | 394.6 g/mol |

| CAS Number | 1396874-90-0 |

Biological Activity Overview

Research indicates that compounds containing thiazole and piperidine structures often exhibit diverse pharmacological activities. These activities can include antimicrobial, anti-inflammatory, and anticancer properties. The specific biological mechanisms of action for this compound are not fully elucidated but may involve interactions with various biological targets such as enzymes and receptors.

Anticancer Activity

One notable area of investigation is the antiproliferative activity of this compound against various cancer cell lines. Preliminary studies suggest that it may inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays have shown that derivatives of thiazole compounds can induce cytotoxic effects in cancer cells by modulating signaling pathways related to cell survival.

While the precise mechanism for this compound remains to be fully characterized, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction could lead to altered gene expression and subsequent biological responses.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of thiazole derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting potential as an antimicrobial agent.

- Anticancer Research : In a controlled laboratory setting, derivatives were tested for their ability to inhibit tumor cell proliferation. The results demonstrated a dose-dependent response where higher concentrations led to increased cytotoxicity in human cancer cell lines.

Future Research Directions

Further studies are essential to:

- Elucidate the specific molecular targets and pathways affected by this compound.

- Conduct in vivo studies to assess the pharmacokinetics and therapeutic potential.

- Explore structural modifications to enhance potency and selectivity against target diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.